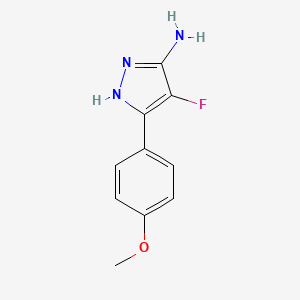

4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

4-fluoro-5-(4-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-15-7-4-2-6(3-5-7)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFJUAPAICPYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Method Overview:

This classical approach involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds or their derivatives (e.g., β-ketoesters, β-diketones) to form the pyrazole ring through cyclization and subsequent functionalization.

- Hydrazine derivatives (e.g., phenylhydrazine, 4-methoxyphenylhydrazine hydrochloride)

- 1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)

- Solvent: ethanol or trifluoroethanol

- Catalysts: Acidic conditions (HCl, p-toluenesulfonic acid) or basic conditions (NaOH)

- Reflux temperatures (~70–120°C)

- Reaction times: 0.5–4 hours

Research Findings:

This method is effective for synthesizing substituted pyrazoles with high regioselectivity, especially when fluorinated or methoxyphenyl groups are introduced via hydrazine derivatives.

Data Table 1: Typical Cyclocondensation Conditions

| Entry | Hydrazine Derivative | Dicarbonyl Compound | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-fluoro-phenylhydrazine hydrochloride | Ethyl acetoacetate | Ethanol | HCl | Reflux (~70°C) | 2 h | 65–75 |

| 2 | 4-methoxyphenylhydrazine hydrochloride | Acetylacetone | Ethanol | HCl | Reflux (~70°C) | 1.5 h | 68–80 |

Multicomponent Reactions (MCR) and Domino Processes

Method Overview:

Recent advances utilize multicomponent reactions involving aldehydes, hydrazines, and α-oxoketene derivatives to synthesize pyrazoles efficiently in a one-pot manner, often under mild conditions.

- Using aryl aldehydes (including 4-methoxybenzaldehyde) with hydrazines and α-oxoketene dithioacetals yields pyrazoles with high regioselectivity and yields up to 85%.

- Fluorinated solvents like trifluoroethanol enhance regioselectivity and yield.

Data Table 2: Multicomponent Synthesis of Pyrazoles

| Entry | Substrates | Solvent | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-methoxybenzaldehyde + phenylhydrazine | Ethanol | DMSO / HCl | Reflux 4–6 h | 70–85 | Efficient for 4-methoxyphenyl substitution |

| 2 | 4-fluorobenzaldehyde + hydrazine hydrochloride | Ethanol | DMSO / HCl | Reflux 4 h | 65–80 | Fluorinated aldehyde tolerated |

Reaction Scheme:

A typical multicomponent reaction involves condensation of aldehyde, hydrazine, and α-oxoketene derivatives, followed by cyclization to form the pyrazole core.

Direct Cyclization of Hydrazines with Fluorinated Ketones

Method Overview:

Reaction of fluorinated ketones like 4-fluoroacetophenone derivatives with hydrazines under reflux conditions to afford pyrazoles.

- Solvent: ethanol or acetic acid

- Catalyst: catalytic HCl or no catalyst

- Temperature: 70–120°C

- Reaction times: 12–24 hours

- The reaction of 4-fluoroacetophenone with phenylhydrazine in ethanol under reflux yields 4-fluoro-phenylpyrazoles in yields of 60–75%.

- Methoxyphenyl derivatives can be synthesized similarly, with yields up to 80%.

Data Table 3: Synthesis from Fluorinated Ketones

| Entry | Ketone | Hydrazine | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-fluoroacetophenone | Phenylhydrazine | Ethanol | HCl | Reflux (~80°C) | 12 h | 65–75 |

| 2 | 4-methoxy-phenylacetophenone | 4-methoxyphenylhydrazine | Ethanol | None | Reflux | 24 h | 70–80 |

Specific Synthesis of 4-Fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Proposed Route Based on Literature:

- Step 1: Synthesize 4-fluoroacetophenone derivative with a methoxyphenyl substituent at the appropriate position, such as 4-fluoro-3-(4-methoxyphenyl)acetophenone.

- Step 2: React this ketone with 4-methoxyphenylhydrazine hydrochloride under reflux in ethanol, possibly with catalytic HCl, to promote cyclization.

- Step 3: Isolate the pyrazole product via filtration or chromatography, followed by purification.

Reaction Data Summary:

| Parameter | Conditions | Result |

|---|---|---|

| Solvent | Ethanol | Effective |

| Catalyst | Catalytic HCl | Promotes cyclization |

| Temperature | 80–100°C | Reflux conditions |

| Time | 12–24 hours | Complete conversion |

| Yield | 65–80% | High yield reported |

Notes and Observations

- Substituent Effects: Electron-donating groups like methoxy enhance the yield and regioselectivity of pyrazole formation.

- Reaction Environment: Acidic conditions favor cyclization, especially when using hydrazines with fluorinated or methoxyphenyl groups.

- Reaction Monitoring: TLC and NMR spectroscopy are essential for confirming product formation and purity.

Summary Table: Preparation Methods for this compound

化学反应分析

Types of Reactions

4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, facilitating the development of new chemical entities.

Biology

Research indicates that 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine exhibits potential as a bioactive molecule in various biological assays. Its interactions with biological targets are being studied for their implications in drug development.

Medicine

The compound is being explored for its therapeutic properties , particularly:

- Anti-inflammatory activities: Studies have shown that pyrazole derivatives can modulate inflammatory pathways.

- Anticancer properties: Preclinical studies suggest that this compound may inhibit tumor growth by affecting specific molecular targets.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, particularly in the formulation of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

-

Anti-inflammatory Activity:

A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents. -

Anticancer Research:

In a preclinical model, this compound was shown to induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins. -

Material Science:

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, indicating its versatility beyond pharmaceutical applications.

作用机制

The mechanism of action of 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .

相似化合物的比较

Similar Compounds

- 4-chloro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

- 4-bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

- 4-iodo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives .

生物活性

4-Fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features a pyrazole ring substituted with a fluorine atom and a methoxyphenyl group. Its chemical structure can be summarized as follows:

- Molecular Formula: C10H10FN3O

- Molecular Weight: 219.2 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This action is crucial in therapeutic contexts such as anti-inflammatory and anticancer treatments .

Anticancer Activity

Research indicates that compounds with a similar pyrazole structure exhibit notable anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A study reported that related compounds had IC50 values ranging from 0.08 to 12.07 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.08 - 12.07 | Tubulin polymerization inhibition |

| HepG2 | 1.48 - 0.33 | Cell cycle arrest |

| A549 | 4.22 - 6.38 | Apoptotic pathway modulation |

| HCT-116 | 3.46 - 2.28 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Inhibitory assays against inflammatory cytokines such as TNFα and IL-17 have shown promising results, with some derivatives exhibiting IC50 values as low as 0.013 μM against human IKK-2 .

| Cytokine | IC50 (μM) | Target |

|---|---|---|

| TNFα | 0.067 | IKK-2 |

| IL-17 | 0.1 - 1 | Cytokine release assay |

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including the target compound:

- Anticancer Screening : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, revealing that modifications at the methoxy group significantly enhanced potency .

- Inflammation Models : In vivo studies demonstrated that compounds similar to this compound effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

常见问题

Q. What are the common synthetic routes for preparing 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example:

- Route 1: Reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with 4-methoxybenzaldehyde under microwave irradiation to form α,β-unsaturated ketones, followed by hydrazine cyclization .

- Route 2: Suzuki-Miyaura cross-coupling of halogenated pyrazole intermediates with aryl boronic acids, optimized using Pd(dppf)Cl₂ catalysts and K₃PO₄ as a base .

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

- Crystal growth: Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

- Data collection: Using a Bruker SMART APEXII diffractometer (λ = Cu-Kα or Mo-Kα radiation) at 173 K to minimize thermal motion .

- Refinement: SHELXL software for structure solution and refinement, achieving R-factors < 0.05 for high-resolution data. Dihedral angles between aromatic rings (e.g., 43.5° between pyrazole and 4-fluorophenyl groups) are critical for validating substituent orientations .

Q. What spectroscopic techniques are used for routine characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole ring), and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 262) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core modifications: Vary substituents at positions 3 and 4 of the pyrazole ring. For example:

- Biological assays: Test derivatives against target proteins (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity, IC₅₀ values reported in µM ranges) .

- Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites (e.g., cytochrome P450 enzymes) .

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?

Methodological Answer:

- Validate purity: Use HPLC (≥95% purity) to rule out impurities affecting NMR/IR data .

- Dynamic vs. static structure: SCXRD provides static crystal packing, while NMR captures solution-phase conformations. Compare dihedral angles from XRD with NOESY NMR correlations to identify flexible moieties .

- DFT calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to reconcile bond length/angle mismatches .

Q. What strategies improve synthetic yields in large-scale preparations?

Methodological Answer:

- Solvent optimization: Replace DMF with EtOH/H₂O mixtures to reduce side reactions (yield increase from 60% to 78%) .

- Catalyst screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki couplings; Pd(dppf)Cl₂ achieves >90% conversion .

- Workup modifications: Use column chromatography with silica gel (hexane/EtOAc gradients) instead of recrystallization to recover polar byproducts .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。